Cas no 6863-76-9 (3-Chloropyrazine 1-oxide)

3-Chloropyrazine 1-oxide 化学的及び物理的性質
名前と識別子
-
- Pyrazine, 2-chloro-,4-oxide
- 3-chloro-1-oxidopyrazin-1-ium
- 3-chloro-1-oxido-pyrazine
- 2-Chloropyrazin-4-oxid
- 2-chloro-pyrazin-4-oxide
- 2-chloro-pyrazine 4-oxide
- 3-Chloropyrazine 1-oxide
- ICTJTHXSPXEBFR-UHFFFAOYSA
- 3-CHLOROPYRAZIN-1-IUM-1-OLATE
- A836210
- E85518
- NSC381064
- InChI=1/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H
- EN300-1587903
- ICTJTHXSPXEBFR-UHFFFAOYSA-N
- DTXSID20321769
- NSC-381064
- 3-Chloropyrazine1-oxide
- 2-Chloro-,4-oxidepyrazine
- SCHEMBL1849479
- Z1255465409
- BS-24476
- 6863-76-9
- 3-chloropyrazine-1-oxide
- ICTJTHXSPXEBFR-UHFFFAOYSA-
- 3-chloro-1-oxido-pyrazin-1-ium
- AC-907/25004277
- 3-chloro-pyrazine-1-N-oxide
- pyrazine 1-oxide, 3-chloro-
-
- インチ: InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H
- InChIKey: ICTJTHXSPXEBFR-UHFFFAOYSA-N
- ほほえんだ: C1=NC(=C[N+](=C1)[O-])Cl
計算された属性
- せいみつぶんしりょう: 129.99300
- どういたいしつりょう: 129.9933904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 80.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 38.35000
- LogP: 1.16350
3-Chloropyrazine 1-oxide セキュリティ情報
3-Chloropyrazine 1-oxide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Chloropyrazine 1-oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587903-5.0g |
3-chloropyrazin-1-ium-1-olate |
6863-76-9 | 95% | 5.0g |
$600.0 | 2023-07-10 | |
Enamine | EN300-1587903-1.0g |
3-chloropyrazin-1-ium-1-olate |
6863-76-9 | 95% | 1.0g |
$195.0 | 2023-07-10 | |
Chemenu | CM334759-5g |
3-Chloropyrazine 1-oxide |
6863-76-9 | 95%+ | 5g |
$661 | 2021-08-18 | |
eNovation Chemicals LLC | Y1265918-5g |
Pyrazine, 2-chloro-,4-oxide |
6863-76-9 | 95% | 5g |
$180 | 2024-06-07 | |
TRC | C384283-100mg |
3-Chloropyrazine 1-oxide |
6863-76-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-1587903-2.5g |
3-chloropyrazin-1-ium-1-olate |
6863-76-9 | 95% | 2.5g |
$346.0 | 2023-07-10 | |
Enamine | EN300-1587903-5000mg |
3-chloropyrazin-1-ium-1-olate |
6863-76-9 | 95.0% | 5000mg |
$600.0 | 2023-09-23 | |
Enamine | EN300-1587903-50mg |
3-chloropyrazin-1-ium-1-olate |
6863-76-9 | 95.0% | 50mg |
$45.0 | 2023-09-23 | |
Aaron | AR005PNC-1g |
Pyrazine, 2-chloro-,4-oxide |
6863-76-9 | 95% | 1g |
$61.00 | 2025-01-23 | |
A2B Chem LLC | AC65420-5g |
3-Chloropyrazine 1-oxide |
6863-76-9 | 98% | 5g |
$176.00 | 2024-04-19 |
3-Chloropyrazine 1-oxide 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-Chloropyrazine 1-oxideに関する追加情報
Introduction to 3-Chloropyrazine 1-oxide (CAS No. 6863-76-9)
3-Chloropyrazine 1-oxide, with the chemical formula C₄H₂ClN₂O, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 6863-76-9, has garnered attention due to its versatile reactivity and potential applications in synthesizing various biologically active molecules. The presence of both a chloro substituent and an oxime group makes it a valuable precursor for further functionalization, enabling the development of novel compounds with therapeutic properties.
The structure of 3-chloropyrazine 1-oxide consists of a pyrazine ring substituted with a chlorine atom at the 3-position and an oxime group at the 1-position. This unique arrangement imparts distinct chemical properties that make it useful in organic synthesis. The oxime functionality, in particular, is known for its ability to participate in various transformations, including condensation reactions, metal coordination, and redox processes. These characteristics have positioned 3-chloropyrazine 1-oxide as a key building block in the synthesis of heterocyclic compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazine derivatives. 3-Chloropyrazine 1-oxide has been investigated for its role in generating novel scaffolds that exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have demonstrated its utility in constructing pyrazino[2,1-a]isoquinoline derivatives, which have shown promise as kinase inhibitors. The chloro group in 3-chloropyrazine 1-oxide allows for further modifications such as nucleophilic aromatic substitution or cross-coupling reactions, expanding its synthetic utility.
One of the most compelling aspects of 3-chloropyrazine 1-oxide is its role in medicinal chemistry research. Researchers have leveraged its reactivity to develop new drug candidates targeting various diseases. For example, modifications of the oxime group have led to the synthesis of compounds with potential applications in treating neurological disorders. The ability to introduce diverse functional groups while maintaining the core pyrazine structure makes 3-chloropyrazine 1-oxide a preferred choice for medicinal chemists seeking innovative molecular architectures.
The agrochemical industry has also benefited from the use of 3-chloropyrazine 1-oxide as a precursor. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides. The structural features of this compound contribute to its efficacy by interfering with essential biological pathways in pests and weeds. Furthermore, the stability and reactivity profile of 3-chloropyrazine 1-oxide make it suitable for large-scale production processes required by the agrochemical sector.
From a synthetic chemistry perspective, 3-chloropyrazine 1-oxide offers several advantages over other intermediates. Its compatibility with a wide range of reaction conditions allows for efficient derivatization under mild conditions. This characteristic is particularly important in industrial settings where energy efficiency and environmental impact are critical considerations. Additionally, the well-documented synthetic protocols for modifying 3-chloropyrazine 1-oxide provide chemists with reliable methods for generating complex molecules.
The development of new synthetic methodologies has further enhanced the significance of 3-chloropyrazine 1-oxide. Recent advances in transition metal catalysis have enabled novel transformations that were previously inaccessible. For example, palladium-catalyzed cross-coupling reactions have been applied to introduce aryl or vinyl groups at specific positions on the pyrazine ring. These innovations have broadened the scope of applications for 3-chloropyrazine 1-oxide, making it an even more valuable asset in synthetic chemistry.
In conclusion, 3-Chloropyrazine 1-oxide (CAS No. 6863-76-9) represents a cornerstone compound in modern chemical research. Its unique structural features and reactivity make it indispensable for developing new pharmaceuticals and agrochemicals. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow further. The ongoing exploration of its potential underscores its enduring relevance in advancing chemical science and addressing global challenges.
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